molecular formula C6H6F3N3 B2478918 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine CAS No. 2377031-95-1

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine

Cat. No.: B2478918
CAS No.: 2377031-95-1
M. Wt: 177.13
InChI Key: FBGQLBXHAJZTPU-UHFFFAOYSA-N
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Description

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is a heterocyclic compound that belongs to the pyridazine family. This compound is characterized by the presence of a trifluoromethyl group and a methyl group attached to the pyridazine ring.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: The compound is being investigated for its potential use in the development of new pharmaceuticals.

    Industry: It is used in the production of agrochemicals and other industrial products.

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H302, H315, H319, and H335 . These statements indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-(trifluoromethyl)pyridazin-3-amine typically involves the introduction of the trifluoromethyl group and the methyl group onto the pyridazine ring. One common method involves the reaction of 5-methylpyridazin-3-amine with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydropyridazine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methyl-6-(trifluoromethyl)pyridazin-3-amine is unique due to the presence of both the trifluoromethyl and methyl groups, which contribute to its distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, while the methyl group can influence its reactivity and interaction with biological targets .

Properties

IUPAC Name

5-methyl-6-(trifluoromethyl)pyridazin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c1-3-2-4(10)11-12-5(3)6(7,8)9/h2H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBGQLBXHAJZTPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN=C1C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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